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Compound of Interest

Compound Name:
Butyl 6-methylpiperidine-2-

carboxylate

Cat. No.: B421269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl 6-
methylpiperidine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry

and drug development. This document details the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for their acquisition.

Chemical Structure and Overview
Butyl 6-methylpiperidine-2-carboxylate is an ester derivative of 6-methylpipecolic acid. Its

structure consists of a piperidine ring substituted with a methyl group at the 6-position and a

butyl carboxylate group at the 2-position. The presence of chiral centers at both the 2 and 6

positions of the piperidine ring means this compound can exist as different stereoisomers,

which can influence its spectroscopic and biological properties.
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Chemical Structure of Butyl 6-methylpiperidine-2-carboxylate
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Figure 1: Chemical Structure of Butyl 6-methylpiperidine-2-carboxylate.

Spectroscopic Data Summary
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The following tables summarize the expected spectroscopic data for butyl 6-
methylpiperidine-2-carboxylate based on analysis of its structural analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃,
400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.10 t 2H -O-CH₂-CH₂-CH₂-CH₃

~3.20 m 1H H-2

~2.80 m 1H H-6

~1.90 - 1.20 m 8H

Piperidine ring protons

(H-3, H-4, H-5) and -

O-CH₂-CH₂-CH₂-CH₃

~1.15 d 3H 6-CH₃

~0.90 t 3H -O-(CH₂)₃-CH₃

~2.00 (broad) s 1H N-H

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃,
100 MHz)
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Chemical Shift (δ, ppm) Assignment

~173 C=O (Ester carbonyl)

~65 -O-CH₂-

~58 C-2

~52 C-6

~31 Piperidine C-4

~30 -O-CH₂-CH₂-

~25 Piperidine C-3

~22 Piperidine C-5

~19 6-CH₃

~14 -O-(CH₂)₂-CH₂-

~10 -O-(CH₂)₃-CH₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium, Broad N-H Stretch

~2960-2850 Strong C-H Stretch (Aliphatic)

~1735 Strong C=O Stretch (Ester)

~1180 Strong C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

199 [M]⁺ (Molecular Ion)

142 [M - C₄H₉O]⁺ (Loss of butoxy group)

100
[M - COOC₄H₉]⁺ (Loss of butyl carboxylate

group)

84 [Piperidine ring fragment]⁺

57 [C₄H₉]⁺ (Butyl cation)

Experimental Protocols
Standard procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of butyl 6-methylpiperidine-2-
carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence.

Set the spectral width to cover the range of -1 to 10 ppm.

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.
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A longer acquisition time and a higher number of scans will be necessary compared to ¹H

NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium

bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small

amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated

Total Reflectance (ATR) can be used with minimal sample preparation.[1][2][3]

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

GC-MS and will produce characteristic fragmentation patterns. Electrospray Ionization (ESI)

is typically used for LC-MS and often results in a prominent protonated molecular ion peak

([M+H]⁺).[4][5]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.
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Logical Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a small molecule like butyl 6-
methylpiperidine-2-carboxylate is depicted below.
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Figure 2: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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